N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine
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Overview
Description
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound features a methoxyphenyl group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine typically involves the reaction of 3-methoxybenzylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzylamine reacts with 4-chloropyrimidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or ethanol are typically used.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
- N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
- N-[(3-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different binding affinities and selectivities compared to its analogs.
Biological Activity
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a methoxyphenyl group. This configuration is critical for its biological interactions, as the methoxy group can enhance lipophilicity and improve binding affinity to various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the methoxy group plays a crucial role in binding to active sites, which can lead to inhibition or activation of biological pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, affecting cancer cell proliferation .
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For example, structural modifications to the pyrimidine core have led to enhanced cytotoxicity against various cancer cell lines, including HeLa and K562 . this compound has shown promising results in inhibiting growth in cancer models:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 53.02 | Inhibition of cell proliferation |
K562 | Data not available | Potential apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various bacterial strains, including Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications at the 4-position significantly enhance antibacterial activity:
Bacterial Strain | MIC (µg/mL) |
---|---|
Enterococcus faecalis | 16 |
Case Studies
- Cytotoxicity Studies : A study involving the synthesis of new pyrimidine derivatives indicated that compounds with additional hydroxymethyl groups exhibited increased cytotoxicity against cancer cell lines while maintaining low toxicity against normal cells . This suggests that further modifications to this compound could yield even more effective anticancer agents.
- Antimicrobial Efficacy : Another investigation focused on a series of pyrimidine derivatives found that certain substitutions led to enhanced activity against Mycobacterium tuberculosis, demonstrating the potential for this compound in treating resistant infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence and position of functional groups significantly affect the biological activity of pyrimidine derivatives. For instance:
- Methoxy Group : Enhances lipophilicity and binding affinity.
- Substituents at Position 4 : Critical for improving anticancer and antibacterial potency.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-3-10(7-11)8-14-12-5-6-13-9-15-12/h2-7,9H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONPMNIVXCLUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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